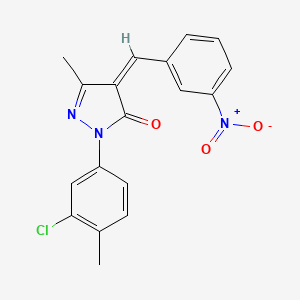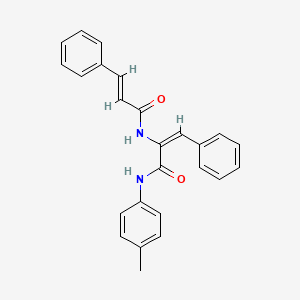
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as HMC-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HMC-1 belongs to the class of flavonoids, which are a group of compounds known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but it is believed to be due to its ability to interact with various cellular pathways. 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response elements.
Biochemical and Physiological Effects:
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one inhibits the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response elements. In vivo studies have shown that 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has anticancer and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have a low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one limitation of using 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is the development of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one and its potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems for 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one could enhance its therapeutic potential.
In conclusion, 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound with potential applications in various scientific research fields. Its anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of novel therapeutics. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized through various methods, including the reaction of 4-methoxyacetophenone with trifluoroacetic acid, followed by the reaction of the resulting product with 4-hydroxycoumarin and methyl iodide. Another method involves the reaction of 4-methoxyphenylacetic acid with trifluoroacetic anhydride, followed by the reaction of the resulting product with 4-hydroxycoumarin and methyl iodide. Both methods result in the formation of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one with high purity.
Aplicaciones Científicas De Investigación
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has shown promising results in various scientific research applications. One of the most notable applications is its potential as an anticancer agent. Studies have shown that 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and cell death.
Propiedades
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O4/c1-9-13(22)8-7-12-15(23)14(10-3-5-11(24-2)6-4-10)17(18(19,20)21)25-16(9)12/h3-8,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKSXCPTSGLFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-propyn-1-yl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915538.png)
![3-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5915560.png)
![3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5915567.png)
![3-{[(5-phenyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5915568.png)

![2-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5915573.png)
![2-chloro-5-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5915578.png)
![3-(4-chlorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5915601.png)

![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-3-phenylacrylamide](/img/structure/B5915610.png)
![ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5915617.png)
![(4-bromo-2-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5915618.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5915629.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915631.png)